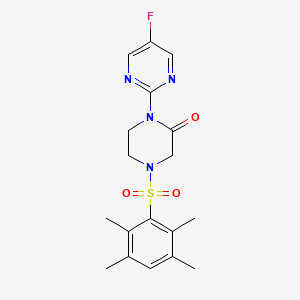
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of certain types of cancer and autoimmune diseases.
作用機序
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one works by selectively inhibiting the activity of BTK. BTK is a key component of the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, which can be beneficial in the treatment of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one are primarily related to its inhibition of BTK. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, which can result in the reduction of tumor growth and the suppression of autoimmune responses.
実験室実験の利点と制限
One advantage of using 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one in lab experiments is its selectivity for BTK. This allows for more targeted inhibition of the B-cell receptor signaling pathway, which can reduce the risk of off-target effects. However, a limitation of using this compound is its relatively low solubility in water, which can make it difficult to formulate for certain applications.
将来の方向性
There are several potential future directions for research on 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one. One area of interest is the development of more effective formulations of the compound for use in clinical applications. Additionally, further research is needed to better understand the mechanisms of action of the compound and its potential applications in the treatment of other diseases. Finally, there is a need for more clinical trials to determine the safety and efficacy of the compound in humans.
合成法
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one involves several steps. The process starts with the reaction of 5-fluoropyrimidine-2-carboxylic acid with 1,1'-carbonyldiimidazole to form the corresponding imidazolide. This is followed by the addition of 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine to the reaction mixture, resulting in the formation of the desired product.
科学的研究の応用
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one has been extensively studied for its potential applications in the treatment of cancer and autoimmune diseases. In preclinical studies, it has been shown to be effective in inhibiting the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. Additionally, it has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-11-7-12(2)14(4)17(13(11)3)27(25,26)22-5-6-23(16(24)10-22)18-20-8-15(19)9-21-18/h7-9H,5-6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUZEOONDZDFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

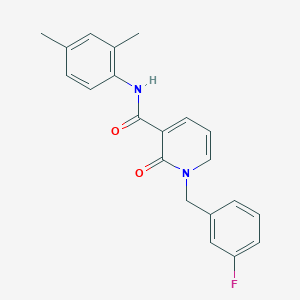

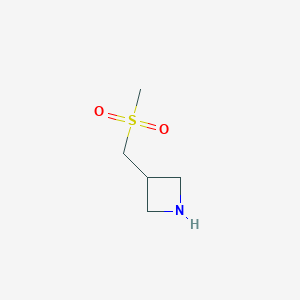
![N-(3-fluorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2583825.png)

![methyl 8-methyl-6-(4-methylphenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2583828.png)
![1-(2-Thienylsulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2583830.png)
![8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B2583831.png)
![4-[(2-Methylimidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B2583836.png)

![2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]-1,3-dihydroindene-2-carboxamide](/img/structure/B2583838.png)
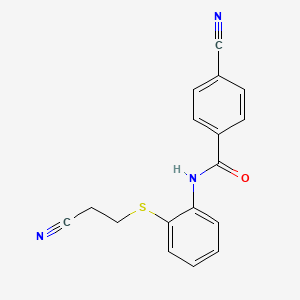
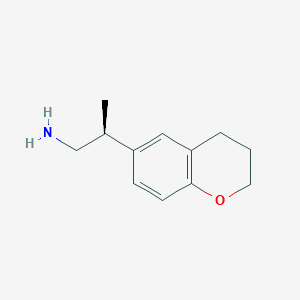
![1-[(4-bromophenyl)sulfonyl]-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole](/img/structure/B2583842.png)